Cas no 1427379-89-2 (4,5-dibromopyridin-3-amine)

4,5-Dibromopyridin-3-amine is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its dibromo substitution pattern enhances reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The presence of both bromine atoms and an amine group allows for selective functionalization, enabling the construction of complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its structural versatility. High purity grades ensure consistent performance in demanding applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
4,5-dibromopyridin-3-amine structure
4,5-dibromopyridin-3-amine structure
Product Name:4,5-dibromopyridin-3-amine
CAS No:1427379-89-2
MF:C5H4Br2N2
MW:251.906659126282
CID:4598957
PubChem ID:71757839
Update Time:2025-06-11

4,5-dibromopyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4,5-dibromopyridin-3-amine
    • 3-Pyridinamine, 4,5-dibromo-
    • Inchi: 1S/C5H4Br2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
    • InChI Key: AMWQQNDMARFXEK-UHFFFAOYSA-N
    • SMILES: C1=NC=C(Br)C(Br)=C1N

4,5-dibromopyridin-3-amine Security Information

4,5-dibromopyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-07
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Additional information on 4,5-dibromopyridin-3-amine

Chemical Profile of 4,5-dibromopyridin-3-amine (CAS No. 1427379-89-2)

4,5-dibromopyridin-3-amine, identified by the Chemical Abstracts Service registry number (CAS No. 1427379-89-2), is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine family, characterized by a nitrogen-containing heterocyclic ring, which makes it a versatile building block for various bioactive molecules. The presence of bromine substituents at the 4th and 5th positions, along with an amine group at the 3rd position, enhances its reactivity and utility in synthetic chemistry.

The structural features of 4,5-dibromopyridin-3-amine make it particularly valuable in the development of novel therapeutic agents. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The bromine atoms serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

In recent years, there has been growing interest in 4,5-dibromopyridin-3-amine due to its applications in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The amine group at the 3rd position allows for selective modifications, enabling the tuning of physicochemical properties such as solubility and binding affinity.

One notable application of 4,5-dibromopyridin-3-amine is in the synthesis of antiviral compounds. The pyridine core is a common motif in drugs designed to interfere with viral replication mechanisms. Researchers have leveraged the reactivity of this compound to create derivatives that exhibit inhibitory activity against RNA viruses. The brominated pyridine scaffold provides a scaffold for structure-activity relationship (SAR) studies, allowing chemists to optimize potency and selectivity.

Another emerging area where 4,5-dibromopyridin-3-amine has shown promise is in the development of agrochemicals. Pyridine-based compounds are frequently used as intermediates in herbicides and pesticides due to their bioactivity against pests and weeds. The bromine atoms facilitate further derivatization, enabling the creation of molecules with enhanced efficacy and environmental safety profiles.

The synthetic pathways involving 4,5-dibromopyridin-3-amine are well-documented and include methods such as bromination of pyridine precursors followed by selective amination. Advances in catalytic systems have further streamlined these processes, making large-scale production more feasible. The compound’s stability under various reaction conditions also contributes to its attractiveness as an intermediate.

In academic research, 4,5-dibromopyridin-3-amine has been employed in exploring novel synthetic methodologies. For example, its use in transition-metal-catalyzed reactions has led to innovative approaches for constructing nitrogen-containing heterocycles. These methodologies not only expand the toolbox of synthetic organic chemists but also provide insights into mechanistic pathways that could be exploited for industrial applications.

The pharmacological potential of derivatives derived from 4,5-dibromopyridin-3-amine continues to be explored through high-throughput screening and computational modeling. These efforts aim to identify new leads with therapeutic relevance across multiple disease indications. The compound’s structural flexibility allows for diverse modifications, making it a valuable candidate for drug discovery programs.

From an industrial perspective, the demand for 4,5-dibromopyridin-3-amine is expected to grow as pharmaceutical and agrochemical companies seek innovative intermediates for their product pipelines. Suppliers specializing in fine chemicals have recognized this trend and have invested in optimizing production processes to meet market needs efficiently.

In conclusion,4,5-dibromopyridin-3-amine (CAS No. 1427379-89-2) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical transformations, making it indispensable in synthetic chemistry research and industrial manufacturing. As scientific understanding advances,this compound will likely continue to play a pivotal role in developing next-generation bioactive molecules.

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